Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate
Description
Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate (CAS: 870235-32-8) is a heterocyclic compound with the molecular formula C₉H₇BrN₂O₂. It features a pyrrolo[2,3-c]pyridine core substituted with a bromine atom at position 4 and a methyl ester group at position 5. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting receptors or enzymes . The bromine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization for drug discovery pipelines.
Properties
Molecular Formula |
C9H7BrN2O2 |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-7-5(2-3-11-7)6(10)4-12-8/h2-4,11H,1H3 |
InChI Key |
ABSLLZIIUHRAAR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C2=C1NC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Formation
The pyrrolo[2,3-c]pyridine scaffold can be synthesized by cyclization reactions involving appropriate aminopyridine and aldehyde or ketone precursors. Alternatively, commercially available 1H-pyrrolo[2,3-c]pyridine derivatives serve as starting points for further functionalization.
Bromination at the 4-Position
Selective bromination is a critical step to introduce the bromine atom at the 4-position of the pyrrolo[2,3-c]pyridine ring. Common methods include:
- Use of N-Bromosuccinimide (NBS):
NBS is employed as a brominating agent in organic solvents such as dichloromethane or tetrahydrofuran (THF) at room temperature. Reaction times vary from 1 hour to 16 hours depending on scale and desired conversion. - Bromine in Organic Solvents:
Bromine dissolved in chloroform or carbon tetrachloride can be used at 0°C to room temperature for 10 to 60 minutes to achieve selective bromination. - Catalysts and Bases:
Triethylamine or other bases may be added to facilitate the reaction and improve selectivity.
The bromination step requires careful temperature control (often 0–5°C) to minimize side reactions and over-bromination.
Introduction of the Carboxylate Group
The methyl carboxylate group at the 7-position is typically introduced by:
- Esterification of the Corresponding Carboxylic Acid:
The 7-carboxylic acid derivative of the pyrrolo[2,3-c]pyridine is esterified using methanol under acidic or basic catalysis. - Direct Carboxylation:
Carboxylation of a suitable intermediate (e.g., a lithiated pyrrolo[2,3-c]pyridine) with carbon dioxide followed by methylation can be employed.
Suzuki Coupling and Other Cross-Coupling Reactions
For further functionalization or to prepare intermediates, Suzuki coupling reactions are widely used:
- Catalysts:
Palladium complexes such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) are common catalysts. - Conditions:
Reactions are typically conducted in a dioxane/water mixture at 80°C under nitrogen atmosphere for 1 to 16 hours. - Bases:
Potassium carbonate or potassium acetate serve as bases to facilitate the coupling.
These reactions enable the introduction of aryl or heteroaryl groups at specific positions on the pyrrolo[2,3-c]pyridine ring, which can be precursors to the target compound.
Purification and Isolation
After synthesis, the product is purified by:
- Extraction with organic solvents such as ethyl acetate
- Washing with water and brine solutions
- Drying over sodium sulfate
- Concentration under reduced pressure
- Chromatographic purification (e.g., silica gel column chromatography) or recrystallization from suitable solvents
Ion exchange resins (e.g., DOWEX 50WX2-400) may be used to remove impurities and isolate the pure methyl ester.
Summary of Key Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS), triethylamine, DCM or THF | Room temperature (20–25°C) | 1–16 hours | Selective bromination at 4-position |
| Alternative Bromination | Bromine in chloroform or CCl4 | 0–25°C | 10–60 minutes | Rapid bromination, temperature sensitive |
| Esterification | Methanol, acid/base catalyst | Reflux or room temp | Several hours | Converts carboxylic acid to methyl ester |
| Suzuki Coupling | Pd(dppf)Cl2, phenylboronic acid, K2CO3, dioxane/water | 80°C | 1–16 hours | For aryl substitution on pyrrolo ring |
| Purification | Extraction, drying, chromatography | Ambient | Variable | Ensures high purity of final product |
Research Findings and Optimization
- Yield Optimization:
Controlling stoichiometry of brominating agents (e.g., 1.2 equivalents of NBS) and reaction temperature (0–5°C) improves selectivity and yield. - Reaction Time:
Extended reaction times (up to 16 hours) may be necessary for complete conversion in coupling reactions. - Catalyst Loading:
Using 5 mol% palladium catalyst balances cost and efficiency in Suzuki couplings. - Purification Techniques: Ion exchange resins effectively remove ionic impurities, enhancing product purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-c]pyridine derivatives, while oxidation and reduction reactions can produce corresponding oxides or dehalogenated compounds .
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate features a pyridine ring fused with a pyrrole structure, with a bromine atom at the 4-position and a carboxylate group at the 7-position. Its molecular formula is and it has a molecular weight of approximately 255.07 g/mol. The presence of the bromine atom enhances its reactivity, making it suitable for various synthetic applications and biological interactions.
Anticancer Activity
Research indicates that this compound exhibits significant biological activity as an inhibitor of receptor tyrosine kinases, particularly the Fibroblast Growth Factor Receptor (FGFR) family. FGFRs are critical in cancer cell proliferation and survival, suggesting that this compound may induce apoptosis in cancer cells. Studies have shown its potential as a therapeutic agent in oncology, warranting further pharmacological investigations .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in various diseases. This includes targeting pathways associated with cancer progression and metabolic disorders. Its mechanism of action involves binding to active sites of enzymes, thereby disrupting their function and potentially leading to therapeutic effects.
Organic Synthesis Applications
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical reactions, including:
- Coupling Reactions : Utilization of palladium catalysts for cross-coupling reactions to form more complex molecules.
- Oxidation and Reduction : The compound can undergo oxidation with agents like hydrogen peroxide or reduction using lithium aluminum hydride, facilitating the synthesis of other valuable derivatives.
Comparative Analysis with Related Compounds
The following table compares this compound with related pyrrolo-pyridine derivatives based on structural features and biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1H-pyrrolo[2,3-c]pyridine | Lacks halogen substitution | Less reactive than methyl 4-bromo derivative |
| Methyl 4-chloro-1H-pyrrolo[2,3-c]pyridine | Chlorine instead of bromine | Different reactivity profile due to chlorine |
| Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine | Bromine at the 5-position | Variation in biological activity due to position |
| Methyl 4-bromo-1H-pyrazolo[3,4-b]pyridine | Pyrazole instead of pyrrole | Different heterocyclic structure |
| Methyl 3-bromo-1H-pyrrole-2-carboxylate | Bromine at the 3-position | Altered reactivity due to different positioning |
Mechanism of Action
The mechanism of action of Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrrolo[2,3-c]pyridine Derivatives
4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS: 1934416-89-3)
- Molecular Formula : C₈H₄BrClN₂O
- Key Features : Replaces the methyl ester with an aldehyde group at position 3 and introduces a chlorine atom at position 6.
- Applications : The aldehyde group offers a reactive site for nucleophilic additions or condensations, making it valuable for synthesizing Schiff bases or hydrazones .
- Contrast : The absence of an ester group reduces stability under basic conditions compared to the target compound.
7-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS: 446284-38-4)
- Molecular Formula : C₇H₄BrFN₂
- Key Features : Fluorine at position 4 and bromine at position 7.
- Applications : Fluorine’s electron-withdrawing nature enhances metabolic stability, making this compound suitable for CNS-targeting drugs .
- Contrast : Lacks the ester group, limiting its use in esterase-mediated prodrug strategies.
Pyrrolo-Pyrimidine and Thieno-Pyridine Analogues
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1638761-56-4)
- Molecular Formula : C₇H₆BrN₃
- Key Features : Pyrrolo[2,3-d]pyrimidine core with bromine at position 5 and a methyl group at position 7.
- Applications : Used in kinase inhibitor development due to the pyrimidine ring’s hydrogen-bonding capacity .
- Contrast : The fused pyrimidine ring alters electronic properties, reducing compatibility with pyrrolo[2,3-c]pyridine-based synthetic routes.
Methyl 4-bromo-7-chlorothieno[2,3-c]pyridine-2-carboxylate (CAS: 870238-39-4)
- Molecular Formula: C₉H₅BrClNO₂S
- Key Features: Thieno[2,3-c]pyridine core (sulfur atom) with bromine at position 4 and chlorine at position 7.
- Applications : The sulfur atom increases lipophilicity, enhancing blood-brain barrier penetration for neuropharmacological agents .
- Contrast : Thiophene’s electron-rich nature may alter reactivity in metal-catalyzed reactions compared to nitrogen-containing pyrrolo systems.
Pyrazolo[4,3-c]pyridine Derivatives
Ethyl 5-[(1-Adamantyl)methyl]-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (6j)
- Molecular Formula : C₂₆H₂₉N₃O₃
- Key Features : Adamantyl group enhances hydrophobicity and binding to sterol-rich membranes.
- Applications: Potential use in anti-inflammatory or antiviral therapies due to adamantane’s affinity for lipid bilayers .
- Contrast : The pyrazolo core introduces additional nitrogen atoms, altering hydrogen-bonding patterns compared to pyrrolo systems.
Comparative Analysis Table
Research Findings and Implications
- Reactivity : Bromine at position 4 in the target compound facilitates cross-coupling reactions, as seen in dopamine D4 receptor antagonist L-750,667 (), where azaindole derivatives show high receptor affinity.
- Steric and Electronic Effects : Esters at position 7 (e.g., methyl vs. ethyl) influence solubility and hydrolysis rates. Ethyl esters () generally exhibit slower hydrolysis than methyl esters, impacting prodrug design.
- Biological Activity : Pyrrolo[2,3-c]pyridine derivatives with electron-withdrawing groups (e.g., fluorine, bromine) demonstrate enhanced selectivity for receptors like TLR7-9 () compared to unsubstituted analogs.
Biological Activity
Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.
Structural Characteristics
This compound features a pyridine ring fused with a pyrrole structure, incorporating a bromine atom at the 4-position and a carboxylate group at the 7-position. The molecular formula is with a molecular weight of approximately 255.07 g/mol. The presence of the bromine atom enhances its reactivity, making it an attractive candidate for various biological applications.
Mechanisms of Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in inhibiting specific enzymes and receptors involved in various diseases:
- Fibroblast Growth Factor Receptor (FGFR) Inhibition : The compound shows promise as an inhibitor of FGFR signaling pathways, which are crucial in cancer cell proliferation and survival. By inhibiting FGFRs, it may induce apoptosis in cancer cells, suggesting potential applications in oncology .
- Kinase Inhibition : this compound has been studied for its interaction with receptor tyrosine kinases, which play a vital role in cancer progression. Its ability to inhibit these kinases positions it as a candidate for further pharmacological studies .
Comparative Analysis with Related Compounds
A comparison with structurally related compounds highlights the unique features and biological activities of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1H-pyrrolo[2,3-c]pyridine | Lacks halogen substitution | Less reactive than methyl 4-bromo derivative |
| Methyl 4-chloro-1H-pyrrolo[2,3-c]pyridine | Chlorine instead of bromine | Different reactivity profile due to chlorine |
| Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine | Bromine at the 5-position | Variation in biological activity due to position |
| Methyl 4-bromo-1H-pyrazolo[3,4-b]pyridine | Pyrazole instead of pyrrole | Different heterocyclic structure |
| Methyl 3-bromo-1H-pyrrole-2-carboxylate | Bromine at the 3-position | Altered reactivity due to different positioning |
This table illustrates how the presence and position of halogen atoms influence the reactivity and biological activity of these compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : In vitro assays have demonstrated that this compound effectively inhibits FGFR signaling pathways, leading to reduced proliferation of cancer cell lines .
- In Vivo Models : Animal models have shown promising results regarding the compound's ability to inhibit tumor growth when administered at specific dosages . These findings support its potential as an anti-cancer agent.
- Pharmacokinetic Profiles : Studies on the pharmacokinetics of this compound indicate favorable absorption and distribution characteristics, making it suitable for further development as a therapeutic agent .
Q & A
Q. What are the key analytical methods for characterizing Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate?
Characterization involves:
- Elemental Analysis : Confirm molecular formula (C7H5BrN2O2) using combustion analysis, with calculated C: 56.33%, H: 2.66%, N: 8.21% .
- Spectroscopy :
- IR : Look for ester carbonyl (C=O) stretching near 1720 cm<sup>-1</sup> and aromatic C-Br vibrations (~729 cm<sup>-1</sup>) .
- <sup>1</sup>H-NMR : Methyl ester protons resonate as a singlet near δ 3.89 ppm, while pyrrole protons appear as distinct aromatic signals .
- Mass Spectrometry : HRMS (ESI+) confirms molecular weight (341.16 g/mol) and fragmentation patterns .
Q. How can researchers ensure the stability of this compound during storage?
Q. What synthetic routes are reported for preparing this compound?
- Bromination : Direct bromination of the pyrrolopyridine core using N-bromosuccinimide (NBS) in DMF at 0–5°C achieves regioselective substitution at the 4-position .
- Esterification : Coupling 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid with methanol via DCC-mediated esterification yields the methyl ester .
Advanced Research Questions
Q. How can regiochemical challenges in modifying the pyrrolopyridine scaffold be addressed?
- Directing Groups : Use electron-withdrawing substituents (e.g., ester at C7) to direct electrophilic bromination to C4 via resonance stabilization .
- Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with the C4-bromo group enable selective functionalization (e.g., aryl/heteroaryl couplings) while preserving the ester moiety .
- Computational Modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) .
Q. What experimental strategies validate the biological activity of derivatives of this compound?
Q. How can structural modifications optimize pharmacokinetic properties?
Q. What computational tools are used to predict binding modes with biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
